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N-Acetyl-D-Glucosamine -

N-Acetyl-D-Glucosamine

Catalog Number: EVT-7901897
CAS Number:
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-D-glucosamine is the D isomer of N-acetylglucosamine. It has a role as a bacterial metabolite. It is a N-acetylglucosamine and a N-acetyl-D-hexosamine.
N-Acetyl-D-glucosamine is a metabolite found in Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine is a metabolite found in Escherichia coli (strain K12, MG1655).
N-Acetyl-D-Glucosamine is a natural product found in Streptomyces alfalfae, Prunus persica, and other organisms with data available.
The N-acetyl derivative of glucosamine.
Overview

N-Acetyl-D-Glucosamine is an amino sugar derived from glucose, characterized by the presence of an acetyl group at the nitrogen atom of the amino group. This compound is a crucial component of various biological structures, including chitin, which is a primary constituent of fungal cell walls and the exoskeletons of arthropods. N-Acetyl-D-Glucosamine plays significant roles in cellular processes such as cell signaling, immune responses, and as a building block for glycosaminoglycans and glycoproteins.

Source

N-Acetyl-D-Glucosamine is primarily sourced from chitin, which is abundant in nature, particularly in crustacean shells and fungal cell walls. It can also be synthesized from glucose through various chemical and enzymatic methods.

Classification

N-Acetyl-D-Glucosamine belongs to the class of carbohydrates, specifically classified as an amino sugar. Its systematic name is 2-acetamido-2-deoxy-D-glucose, and it has a molecular formula of C₈H₁₅N₁O₆.

Synthesis Analysis

Methods

N-Acetyl-D-Glucosamine can be synthesized through several methods:

  1. Enzymatic Hydrolysis: Chitin is hydrolyzed using chitinase enzymes to yield N-Acetyl-D-Glucosamine directly without passing through a glucosamine intermediate. This method is efficient and environmentally friendly, as it avoids the use of organic solvents except for recrystallization steps .
  2. Chemical Hydrolysis: Chitin can be treated with concentrated hydrochloric acid followed by heating to produce glucosamine, which is then acetylated to form N-Acetyl-D-Glucosamine. This method typically involves harsher conditions but can yield high purity products .
  3. Biotransformation: Recent advancements have introduced biotransformation techniques using microbial systems that convert glucose or chitin into N-Acetyl-D-Glucosamine under mild conditions .

Technical Details

The enzymatic production process often involves culturing fungi such as Trichoderma harzianum or Aspergillus niger, which naturally produce chitinolytic enzymes necessary for breaking down chitin . The enzyme activity can be optimized by adjusting pH and temperature during fermentation.

Molecular Structure Analysis

Structure

N-Acetyl-D-Glucosamine consists of a six-membered ring structure with a hydroxyl group on carbon 2 replaced by an acetamido group. The structural formula can be represented as follows:

C8H15NO6\text{C}_8\text{H}_{15}\text{N}\text{O}_6

Data

The compound has a molar mass of 221.22 g/mol and exhibits specific optical rotation due to its chiral nature. The melting point typically ranges from 120°C to 130°C when crystallized properly.

Chemical Reactions Analysis

Reactions

N-Acetyl-D-Glucosamine participates in various chemical reactions:

  1. Acetylation: It can undergo further acetylation reactions to form derivatives useful in pharmaceutical applications.
  2. Deacetylation: Under strong alkaline conditions or enzymatic action, N-Acetyl-D-Glucosamine can be converted back to glucosamine.
  3. Glycosidic Bond Formation: It readily participates in glycosidic bond formation, contributing to the synthesis of oligosaccharides and polysaccharides.

Technical Details

The reactivity of N-Acetyl-D-Glucosamine allows it to serve as a substrate for various enzymatic reactions involved in glycan biosynthesis, making it valuable in biochemical research .

Mechanism of Action

Process

In biological systems, N-Acetyl-D-Glucosamine serves as a substrate for glycosyltransferases that catalyze the transfer of sugar moieties onto proteins and lipids, influencing cellular signaling pathways and structural integrity .

Data

Research indicates that N-Acetyl-D-Glucosamine can modulate immune responses by affecting the production of cytokines and other signaling molecules within immune cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol
  • Melting Point: Approximately 120°C - 130°C

Chemical Properties

  • pH: Typically neutral when dissolved in water
  • Stability: Stable under normal conditions but sensitive to strong acids or bases which may lead to hydrolysis.

Relevant studies have shown that the compound's stability can vary based on environmental conditions such as temperature and pH levels during storage .

Applications

Scientific Uses

N-Acetyl-D-Glucosamine has numerous applications in scientific research:

  1. Biotechnology: Used as a substrate for enzyme assays and in the production of glycoproteins.
  2. Pharmaceuticals: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint-related disorders due to its role in cartilage formation.
  3. Cosmetics: Incorporated into skincare products for its moisturizing properties and potential benefits for skin health.

Recent studies also explore its role in modulating gut microbiota and its implications for metabolic health .

Biosynthesis and Metabolic Pathways of N-Acetyl-D-Glucosamine

Enzymatic Regulation of GlcNAc Synthesis in Eukaryotic Systems

N-Acetyl-D-glucosamine (GlcNAc) biosynthesis in eukaryotes is primarily governed by the hexosamine biosynthetic pathway (HBP), which integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism. The initial and rate-limiting step involves the conversion of fructose-6-phosphate to glucosamine-6-phosphate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). This enzyme exists as two isoforms (GFAT1 and GFAT2) in mammals, with distinct tissue distributions: GFAT1 predominates in most tissues, while GFAT2 is highly expressed in the central nervous system [5]. GFAT activity is tightly regulated through multiple mechanisms:

  • Allosteric inhibition: GlcNAc-6-phosphate and UDP-GlcNAc (the end-product of HBP) exert feedback inhibition on GFAT [5].
  • Post-translational modifications: Phosphorylation by protein kinase A (PKA), AMP-activated protein kinase (AMPK), and calcium/calmodulin-dependent kinase II (CaMKII) modulates GFAT activity. AMPK phosphorylation of GFAT1 at Ser-243 significantly reduces its activity in cardiac tissue [5].
  • Transcriptional regulation: Transcription factors like Sp1 and ATF4 control GFAT gene expression under metabolic stress [5].

The subsequent steps involve acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate, isomerization to N-acetylglucosamine-1-phosphate, and uridylation to yield uridine diphosphate N-acetyl-D-glucosamine (UDP-GlcNAc). UDP-GlcNAc serves as the central bioactive sugar donor for glycosylation reactions and functions as a critical metabolic sensor that regulates HBP flux through GFAT inhibition [1] [7].

A key regulatory mechanism unique to eukaryotic systems is the feedback inhibition of glucosamine-6-phosphate synthase (GFA1) by UDP-GlcNAc. Structural studies of the Candida albicans enzyme reveal that UDP-GlcNAc binds approximately 1 nm away from the active site in the isomerase domain (ISOM), inducing long-range conformational changes that suppress catalytic activity [1] [7]. Molecular dynamics simulations demonstrate that UDP-GlcNAc binding significantly reduces protein flexibility, particularly in the catalytic C-tail region (residues 708–725) and substrate-binding loops (residues 450–455), thereby restricting conformational dynamics essential for fructose-6-phosphate binding and isomerization [7].

Table 1: Key Enzymes in Eukaryotic GlcNAc Biosynthesis

EnzymeGeneReaction CatalyzedRegulatory Mechanisms
GFAT1GFPT1Fructose-6-P + Glutamine → Glucosamine-6-P + GlutamateAllosteric inhibition (UDP-GlcNAc, GlcNAc-6-P); PKA phosphorylation (Ser-205); AMPK phosphorylation (Ser-243)
GFAT2GFPT2Fructose-6-P + Glutamine → Glucosamine-6-P + GlutamateAllosteric inhibition; PKA phosphorylation (Ser-235)
GNA1GNPNAT1Glucosamine-6-P + Acetyl-CoA → N-Acetylglucosamine-6-PSubstrate availability
AGM1UGP2N-Acetylglucosamine-6-P → N-Acetylglucosamine-1-PFeedback inhibition (UDP-GlcNAc)
UAP1UAP1N-Acetylglucosamine-1-P + UTP → UDP-GlcNAc + PPiProduct inhibition

Role of GlcNAc in Glycosaminoglycan and Proteoglycan Assembly

UDP-GlcNAc serves as an essential substrate for synthesizing glycosaminoglycans (GAGs), linear heteropolysaccharides that constitute the extracellular matrix (ECM). GlcNAc alternates with other monosaccharides to form repeating disaccharide units in several GAG classes:

  • Hyaluronic acid (HA): [→4)-β-D-GlcA-(1→3)-β-D-GlcNAc-(1→]~
  • Keratan sulfate: [→3)-β-D-Gal-(1→4)-β-D-GlcNAc-(1→]~ (sulfated at C6 of GlcNAc/Gal)
  • Heparan sulfate: [→4)-α-D-GlcNAc-(1→4)-β-D-GlcA-(1→]~ (variable sulfation)

The enzymatic assembly occurs through glycosyltransferase complexes located in the Golgi apparatus. For hyaluronic acid biosynthesis, hyaluronan synthase (HAS) simultaneously incorporates GlcNAc and glucuronic acid (GlcA) from UDP-sugar donors, elongating the polysaccharide chain at the plasma membrane [4]. In vitro reconstructions using hyaluronidase and designed oxazoline derivatives of N-acetylhyalobiuronate (GlcAβ(1→3)GlcNAc) demonstrate efficient enzymatic polymerization, yielding synthetic HA with molecular weights up to 25,000 Da [4].

In proteoglycan assembly, GlcNAc residues initiate O-linked and N-linked glycosylation on core proteins. The tetrasaccharide linker (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) of chondroitin sulfate proteoglycans begins with xylosylation of serine residues, followed by sequential addition of Gal, Gal, and GlcA before the alternating copolymerization of GalNAc and GlcA commences. Notably, GlcNAc is incorporated at specific positions:

  • Chain initiation: β1-4-linked GlcNAc attaches to the tetrasaccharide linker in keratan sulfate-I
  • Chain elongation: α1-4-linked GlcNAc units in heparan sulfate
  • Chain termination: Capping with sialic acid or Gal residues [2] [4]

Chitin, a homopolymer of β(1→4)-linked GlcNAc residues, represents a structurally critical but evolutionarily distinct assembly. While abundant in fungi and arthropods, chitin-like polymers are not synthesized in mammalian systems. Industrial production leverages chitin hydrolysis (chemical or enzymatic) from crustacean shells, though microbial biotransformation of glucose via engineered Bacillus subtilis strains offers a promising alternative [2].

Table 2: Glycosaminoglycans Incorporating GlcNAc

GAG TypeRepeating Disaccharide UnitGlcNAc LinkageTissue Distribution
Hyaluronic Acid[→4)-β-D-GlcA-(1→3)-β-D-GlcNAc-(1→]β1→3Connective tissues, synovial fluid, vitreous humor
Keratan Sulfate I[→3)-β-D-Gal-(1→4)-β-D-GlcNAc6S-(1→]β1→4Cornea, cartilage
Keratan Sulfate II[→3)-β-D-Gal6S-(1→4)-β-D-GlcNAc6S-(1→]β1→4Skeletal tissues, intervertebral discs
Heparan Sulfate[→4)-α-D-GlcNAc-(1→4)-β-D-GlcA-(1→]α1→4Basement membranes, cell surfaces
Heparin[→4)-α-D-GlcNS6S-(1→4)-α-L-IdoA2S-(1→]α1→4Mast cells, blood vessels

O-GlcNAcylation and Post-Translational Modifications in Cellular Signaling

O-GlcNAcylation represents a unique form of intracellular glycosylation where a single GlcNAc moiety is attached to serine/threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) using UDP-GlcNAc as the sugar donor, and removed by O-GlcNAcase (OGA) [3] [5]. Unlike classical glycosylation, O-GlcNAcylation is highly dynamic, cycles rapidly, and does not undergo elongation into complex glycan structures. Approximately 3,000 human proteins bear this modification, including transcription factors, kinases, phosphatases, and chromatin-modifying enzymes [3] [9].

The HBP–O-GlcNAc axis functions as a nutrient sensor, with UDP-GlcNAc concentrations fluctuating in response to glucose, amino acid, fatty acid, and nucleotide availability. Key regulatory characteristics include:

  • Enzyme specificity: OGT contains tetratricopeptide repeats (TPRs) that determine substrate recognition, while OGA possesses a catalytic domain with structural similarity to hexosaminidases but operates optimally at neutral pH [3] [5].
  • Cross-talk with phosphorylation: O-GlcNAc and phosphate groups frequently compete for occupancy at identical or adjacent serine/threonine residues. For example, O-GlcNAcylation of insulin receptor substrate 1 (IRS-1) at Ser-307 inhibits its tyrosine phosphorylation, contributing to insulin resistance [5] [10].
  • Stress-responsive dynamics: Diverse cellular stressors (oxidative, thermal, hypoxic) rapidly increase global O-GlcNAcylation. This response enhances cell survival by modulating the PI3K/Akt pathway, stabilizing heat shock proteins (HSPs), reducing reactive oxygen species (ROS), and inhibiting mitochondrial permeability transition pore (mPTP) opening [9].

In disease contexts, aberrant O-GlcNAcylation contributes to pathogenesis through multiple mechanisms:

  • Diabetes: Hyperglycemia increases HBP flux and O-GlcNAcylation, impairing insulin signaling and glucose uptake in skeletal muscle and adipose tissue [5] [10].
  • Neurodegeneration: Declining brain O-GlcNAc levels in Alzheimer's disease correlate with tau hyperphosphorylation and neurofibrillary tangle formation. Experimental enhancement of O-GlcNAcylation improves cognitive function in aged mice [3] [9] [10].
  • Cancer: Elevated OGT expression and hyper-O-GlcNAcylation promote oncogenesis by stabilizing oncoproteins (c-Myc, NF-κB), enhancing cancer cell metabolism, and conferring chemoresistance [5].

Table 3: O-GlcNAc Cycling Enzymes and Their Functions

EnzymeGeneDomain StructureCellular FunctionsDisease Associations
O-GlcNAc Transferase (OGT)OGTTetratricopeptide repeats (TPR), catalytic domainSubstrate recognition, transfer of GlcNAc to Ser/ThrX-linked intellectual disability, diabetes, cancer
O-GlcNAcase (OGA)MGEA5Hydrolase domain, pseudo histone acetyltransferaseHydrolysis of O-GlcNAc moietyPerinatal lethality (mouse), neurodegenerative diseases
O-GlcNAc Transferase Interacting Protein (OIP106)HSPA14OGT-binding domain, RNA polymerase II interactionTranscriptional regulationCancer cell proliferation

Properties

Product Name

N-Acetyl-D-Glucosamine

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1

InChI Key

OVRNDRQMDRJTHS-RTRLPJTCSA-N

Solubility

[ug/mL]
167 mg/mL

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O

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